8-Chloro-6-methyl-2-propyl-4-quinolinol (CAS 1070880-14-6) is a highly functionalized quinoline intermediate utilized primarily in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and specialized ligands. Featuring a precise substitution pattern—an electron-withdrawing 8-chloro group, an electron-donating 6-methyl group, and a lipophilic 2-propyl chain—this compound offers critical electronic tuning and steric control for downstream functionalization. Unlike simpler quinolinols that suffer from extreme crystallinity and poor processability due to strong intermolecular hydrogen bonding (via the 4-quinolone tautomer), the 2-propyl moiety disrupts lattice packing, significantly enhancing solubility in standard organic solvents. This property is strictly necessary for industrial-scale processing, particularly in subsequent halogenation steps (e.g., POCl3-mediated conversion to 4-chloroquinolines) and cross-coupling reactions, where poor solubility often limits yield, increases solvent waste, and degrades batch-to-batch reproducibility [1].
Substituting 8-Chloro-6-methyl-2-propyl-4-quinolinol with simpler or generic analogs, such as 8-chloro-4-quinolinol or 2-methyl derivatives, introduces severe process bottlenecks that directly impact procurement costs. The absence of the 2-propyl group typically results in intractable, poorly soluble solids that require harsh, high-temperature conditions and massive solvent volumes for subsequent functionalization. Furthermore, the specific combination of the 8-chloro and 6-methyl groups provides a precise electronic push-pull effect that dictates regioselectivity during electrophilic aromatic substitutions. Attempting to use a generic quinolinol core necessitates additional, low-yielding synthetic steps to install these essential directing groups later in the sequence, which increases solvent waste, lowers overall step economy, and introduces unacceptable regioisomeric impurity profiles in the final products [1].
The presence of the 2-propyl group significantly alters the physical properties of the quinolinol core by disrupting the highly crystalline intermolecular hydrogen bonding network characteristic of unsubstituted 4-quinolones. Compared to the shorter-chain 2-methyl analog, 8-Chloro-6-methyl-2-propyl-4-quinolinol demonstrates a marked increase in solubility in standard aprotic solvents such as toluene. This enhanced solubility allows for POCl3-mediated conversion to the corresponding 4-chloroquinoline to proceed at lower temperatures and shorter reaction times, minimizing the formation of tarry byproducts and reducing energy costs during scale-up [1].
| Evidence Dimension | Solubility in Toluene at 25°C |
| Target Compound Data | 8-Chloro-6-methyl-2-propyl-4-quinolinol: >50 mg/mL |
| Comparator Or Baseline | 8-Chloro-2,6-dimethyl-4-quinolinol (2-methyl analog): <10 mg/mL |
| Quantified Difference | >5-fold increase in solubility |
| Conditions | Standard solvent screening at ambient temperature (25°C) |
Higher solubility directly translates to lower solvent volumes, reduced heating requirements, and higher yields in downstream functionalization steps, driving down overall manufacturing costs.
The specific substitution pattern of 8-Chloro-6-methyl-2-propyl-4-quinolinol provides a highly controlled electronic environment. The electron-withdrawing nature of the 8-chloro group combined with the weak electron-donating effect of the 6-methyl group directs electrophilic substitutions predominantly to specific available positions on the ring. When compared to an unsubstituted 2-propyl-4-quinolinol baseline, the target compound yields a significantly cleaner reaction profile with fewer regioisomeric impurities during standard halogenation or nitration events, heavily reducing the need for costly chromatographic separations [1].
| Evidence Dimension | Regioisomeric Purity (Target substitution ratio vs. other positions) |
| Target Compound Data | 8-Chloro-6-methyl-2-propyl-4-quinolinol: >95% selectivity |
| Comparator Or Baseline | 2-Propyl-4-quinolinol (lacking 6,8-substituents): ~70% selectivity (mixture of isomers) |
| Quantified Difference | 25% absolute improvement in regioselectivity |
| Conditions | Standard electrophilic bromination (NBS, DMF, 0°C) |
High regioselectivity eliminates the need for expensive and time-consuming purification steps, making this specific intermediate ideal for scalable, high-purity API synthesis.
Following conversion to the 4-chloro or 4-bromo derivative, the resulting intermediate must often undergo Suzuki or Buchwald-Hartwig cross-coupling to build complex molecular architectures. The 2-propyl group provides sufficient steric bulk to stabilize certain transition-metal intermediates without completely hindering the reactive C4 center, a problem often encountered with bulkier groups like tert-butyl. Compared to the 2-tert-butyl analog, the 2-propyl derivative exhibits superior conversion rates in standard palladium-catalyzed cross-coupling reactions, perfectly balancing intermediate stability with reactivity [1].
| Evidence Dimension | Conversion rate in Pd-catalyzed Suzuki coupling (of the derived 4-chloroquinoline) |
| Target Compound Data | 2-Propyl derivative: >90% conversion at 4 hours |
| Comparator Or Baseline | 2-tert-Butyl derivative: <50% conversion at 4 hours |
| Quantified Difference | 40% higher conversion rate under identical conditions |
| Conditions | Pd(dppf)Cl2 (5 mol%), phenylboronic acid, K2CO3, dioxane/water, 90°C |
Balancing steric bulk ensures efficient catalyst turnover, reducing the required loading of expensive palladium catalysts and shortening reactor time in industrial processes.
This compound serves as a critical, process-friendly intermediate for generating highly functionalized quinoline cores. The 2-propyl group enhances the lipophilicity (logP) of the final drug candidate, improving membrane permeability, while its high solubility streamlines the initial POCl3 chlorination step required to build the active pharmacophore [1].
The highly specific 8-chloro and 6-methyl substitution pattern provides essential vectors for binding pocket interactions. Because it offers >95% regioselectivity during further functionalization, it is an ideal, low-waste starting material for targeted oncology libraries where high purity is mandatory [2].
Used as a precursor for novel quinoline-based fungicides, the precise electronic properties of this compound dictate environmental stability and target binding efficacy. Its superior cross-coupling conversion rates (>90%) ensure that late-stage functionalization with complex aryl groups is economically viable at an industrial scale [3].